molecular formula C11H9ClN2O2S B1213976 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid CAS No. 49779-99-9

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid

Cat. No. B1213976
CAS RN: 49779-99-9
M. Wt: 268.72 g/mol
InChI Key: XCDLQBPCFGMSKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of "2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid" involves multiple steps, including condensation reactions of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate, leading to the formation of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters. These compounds have shown promise in exhibiting anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).

Molecular Structure Analysis

The molecular and crystal structure of similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, characterized by spectroscopic techniques (FT-IR, NMR, HRMS) and single-crystal X-ray diffraction. Structural geometry, electronic properties, and the significance of hydrogen bonding within these compounds' molecular systems have been extensively studied, providing insight into their stability and reactivity (Kerru et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its derivatives often include nucleophilic substitution, esterification, and cyclization steps. The compounds' reactivity is influenced by the presence of the thiazole ring and the chlorophenyl group, which can undergo various chemical transformations, leading to a wide range of biological activities. These activities include antimicrobial, antiviral, and potential anticancer properties, as demonstrated by synthesized sulfonamide derivatives showing antiviral activity against tobacco mosaic virus (Chen et al., 2010).

Scientific Research Applications

Synthetic Routes and Structural Insights

Thiazole derivatives, including compounds similar to 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid, are of interest due to their structural properties and potential biological activities. For example, the synthesis and structural analysis of novel substituted thiazolidin-4-ones highlight the interest in thiazole derivatives for their potential use in pharmaceuticals and agrochemicals. These compounds are synthesized through reactions involving chloral with substituted anilines, leading to a variety of products depending on reaction conditions, showcasing the versatility of thiazole frameworks in synthetic chemistry (Issac & Tierney, 1996).

Antioxidant and Anti-inflammatory Properties

Research on benzofused thiazole derivatives reveals their evaluation for antioxidant and anti-inflammatory activities. Such studies indicate the potential of thiazole derivatives in developing therapeutic agents. The compounds were assessed for their in vitro antioxidant and anti-inflammatory activities, suggesting the utility of thiazole-based compounds in medicinal chemistry for creating new treatment options (Raut et al., 2020).

Environmental and Biological Interactions

The environmental behavior and potential impacts of chemically related compounds, like chlorophenols and chlorinated hydrocarbons, have been studied to understand their toxicity and degradation mechanisms. These insights are crucial for assessing the environmental safety and biodegradation potential of thiazole derivatives. Research on microbial catabolism of structurally related compounds demonstrates the ability of microorganisms to degrade complex organic molecules, which could be relevant for the environmental management of thiazole-based compounds (Laird et al., 2020).

Safety and Hazards

“2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” is classified as toxic if swallowed and can cause eye and skin irritation . It can also cause respiratory irritation .

Future Directions

The future directions for research on “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, thiazole derivatives have shown promise as potential anticancer drugs .

properties

IUPAC Name

2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDLQBPCFGMSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198045
Record name 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49779-99-9
Record name 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049779999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the key findings of the research on 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives?

A1: The research focused on synthesizing a new series of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids (6a-k) and esters (7a-l). These compounds were created by condensing thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate. [] The study demonstrated that these newly synthesized compounds exhibit promising anti-inflammatory and analgesic properties. Specifically, they showed anti-inflammatory activity ranging from 55-80%, compared to 85% for the reference drug ibuprofen. Additionally, they displayed analgesic activity ranging from 40-58%, compared to 57% for the reference drug aspirin. [] This suggests that these compounds could potentially be developed into new drugs for treating pain and inflammation.

Q2: What is the significance of the structure-activity relationship (SAR) in this research?

A2: While the research paper [] doesn't delve deep into specific SAR details, it lays the groundwork for future investigation. By synthesizing a series of derivatives (6a-k and 7a-l) with variations in the 2-amino substituent, the study implicitly sets the stage for exploring how these structural modifications impact anti-inflammatory and analgesic activity. Future research could systematically alter substituents on the thiazole ring and the acetic acid/ester moiety to optimize potency and potentially uncover the pharmacophore responsible for the observed biological effects.

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